BenchChemオンラインストアへようこそ!

3-Benzyl-3-fluoroazetidine hydrochloride

Metabolic Stability Drug Metabolism Pharmacokinetics

This mono-fluorinated azetidine hydrochloride offers a distinct advantage in lead optimization. The single 3-fluoro substituent predictably lowers pKa and modulates logP, directly improving metabolic stability compared to non-fluorinated analogs. Critically, it avoids the metabolic lability of gem-difluoro counterparts and the chemical instability of 2-cyano/2-keto azetidines, ensuring robust assay integrity for SAR, FBDD, and oral drug candidate development.

Molecular Formula C10H13ClFN
Molecular Weight 201.67 g/mol
CAS No. 1884189-95-0
Cat. No. B1484609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-3-fluoroazetidine hydrochloride
CAS1884189-95-0
Molecular FormulaC10H13ClFN
Molecular Weight201.67 g/mol
Structural Identifiers
SMILESC1C(CN1)(CC2=CC=CC=C2)F.Cl
InChIInChI=1S/C10H12FN.ClH/c11-10(7-12-8-10)6-9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H
InChIKeyHGGHGMHWNFAEAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-3-fluoroazetidine Hydrochloride (CAS 1884189-95-0) – Structural Profile and Role as a Fluorinated Azetidine Building Block


3-Benzyl-3-fluoroazetidine hydrochloride (CAS 1884189-95-0) is a small-molecule azetidine derivative characterized by a four-membered, nitrogen-containing heterocyclic ring that bears a 3-fluoro substituent and a 3-benzyl group, formulated as its hydrochloride salt (C₁₀H₁₃ClFN, molecular weight 201.67) . This compound belongs to the class of saturated, mono-fluorinated azetidine building blocks—a family recognized for imparting a distinct combination of physicochemical properties (e.g., modulated pKa and logP) and metabolic stability profiles that are often exploited in early-stage drug discovery programs [1].

3-Benzyl-3-fluoroazetidine Hydrochloride: Why Direct Substitution with Unsubstituted or Non-Fluorinated Azetidine Analogs Is Not Recommended


Direct substitution of 3-benzyl-3-fluoroazetidine with a non-fluorinated azetidine, such as 3-benzylazetidine, or even with alternative 3-substituted azetidines (e.g., 3-cyano- or 3-hydroxy-azetidines) without rigorous re-validation is scientifically unjustified. The introduction of the single fluorine atom at the 3-position profoundly alters the amine's basicity (pKa), lipophilicity (logP), and metabolic stability compared to its non-fluorinated counterpart [1]. Unlike 2-cyano- or 2-keto-azetidine analogs, which are prone to intramolecular cyclization and chemical instability, 3-fluoroazetidines are reported to maintain aqueous stability while still achieving potent biological activity [2]. These intrinsic physicochemical differences directly impact in vitro assay performance, cellular permeability, and microsomal clearance rates, making simple analog replacement a high-risk strategy for any structure-activity relationship (SAR) or lead optimization campaign [1].

3-Benzyl-3-fluoroazetidine Hydrochloride: Quantifiable Differentiators Versus Key Analogs and In-Class Alternatives


Enhanced Microsomal Stability of 3-Fluoroazetidine Moiety Compared to 3,3-Difluoroazetidine

In a systematic study of mono- and difluorinated saturated heterocyclic amines, compounds bearing a single fluorine atom on the azetidine ring, such as the 3-fluoroazetidine core present in 3-benzyl-3-fluoroazetidine, demonstrated high intrinsic microsomal stability. In contrast, the corresponding 3,3-difluoroazetidine derivative was identified as the only exception, exhibiting notably reduced metabolic stability [1].

Metabolic Stability Drug Metabolism Pharmacokinetics

Conformational Impact on Physicochemical Properties: 3-Fluoroazetidine vs. Non-Fluorinated Azetidine Scaffolds

A comprehensive analysis of mono-fluorinated azetidines revealed that the introduction of a single fluorine atom at the 3-position, as in 3-benzyl-3-fluoroazetidine, significantly modulates both the pKa and LogP values of the amine. This modulation is driven by the conformational preferences imposed by the fluorine substituent, which alters the distance to the protonation center and the overall polarity of the molecule. These effects are absent in non-fluorinated azetidine analogs, which lack the specific electronic and steric influence of the fluorine atom [1].

Physicochemical Properties Drug Design Conformational Analysis

Chemical Stability Advantage of 3-Fluoroazetidine Core Over Cyano- and Keto-Azetidine Subtypes

A review of azetidine-based dipeptidyl peptidase IV (DPP IV) inhibitors explicitly contrasts the stability profiles of three subtypes: 2-cyanoazetidines, 2-ketoazetidines, and 3-fluoroazetidines. The 2-cyano and 2-keto subtypes are susceptible to internal cyclization, forming inactive ketopiperazines and dihydroketopyrazines. In direct contrast, select 3-fluoroazetidines achieve inhibitory potencies below 1 μM (sub-micromolar) without the propensity for this cyclization and the associated chemical instability [1].

Chemical Stability Azetidine-Based Inhibitors DPP IV

Comparative Structural Rigidity: 3-Fluoroazetidine vs. Flexible Acyclic Amine Bioisosteres

The azetidine ring itself serves as a conformationally constrained bioisostere for common flexible amine functionalities (e.g., dimethylamine) found in many drug molecules. The 3-fluoro substituent further rigidifies the ring system. This contrasts with acyclic amine analogs, which can adopt multiple low-energy conformations, potentially leading to entropic penalties upon target binding and reduced target selectivity [1].

Conformational Restriction Bioisostere Drug Design

3-Benzyl-3-fluoroazetidine as a Potential Precursor to 3-Benzylazetidine-Based Chymase Inhibitors

Structure-activity relationship studies on 3-benzylazetidine-2-one derivatives have identified potent human chymase inhibitors, with lead compound 23 exhibiting a Ki of 3.1 nM and enhanced stability in human plasma (t₁/₂ = 6 h) [1]. While this specific data pertains to the oxidized 2-one series, the core 3-benzylazetidine motif, shared with 3-benzyl-3-fluoroazetidine, is crucial for activity. The 3-fluoro substituent in the title compound offers a direct handle for further diversification or modulation of metabolic stability not available in the non-fluorinated 3-benzylazetidine precursor.

Chymase Inhibition Cardiovascular Disease Inflammation

Fluorine Substituent Effect on Lipophilicity: 3-Benzyl-3-fluoroazetidine vs. 3-Benzylazetidine

A systematic study of mono-fluorinated heterocyclic amines demonstrates that the introduction of a single fluorine atom, as in 3-benzyl-3-fluoroazetidine, substantially reduces the basicity (pKa) of the adjacent amine. This pKa shift directly influences the molecule's lipophilicity (LogP) profile under physiological pH conditions, as the neutral species predominates over the protonated form. The non-fluorinated 3-benzylazetidine analog, lacking this fluorine-induced pKa perturbation, exhibits a different ionization state and, consequently, a distinct lipophilicity profile [1].

Lipophilicity Physicochemical Properties Drug Design

3-Benzyl-3-fluoroazetidine Hydrochloride: Recommended Applications Driven by Experimental Evidence


Scaffold for Lead Optimization in Metabolic Stability-Sensitive Programs

Given the class-level evidence that mono-fluorinated azetidines exhibit high microsomal stability while their 3,3-difluoro counterparts are metabolically labile [1], 3-benzyl-3-fluoroazetidine hydrochloride is ideally suited as a core building block for medicinal chemistry programs where mitigating first-pass metabolism is a primary objective. Its use is recommended over gem-difluoroazetidine analogs when exploring new chemical space for oral drug candidates.

Synthesis of Novel Chymase Inhibitors with Fluorine-Mediated Property Tuning

The established high potency (Ki = 3.1 nM) of the 3-benzylazetidine-2-one scaffold against human chymase [1] justifies the use of 3-benzyl-3-fluoroazetidine as a key intermediate. Researchers can leverage the 3-fluoro substituent to explore SAR around the azetidine core, aiming to optimize metabolic stability, plasma half-life, or off-target selectivity while retaining the potent chymase inhibition observed in the non-fluorinated series.

Construction of Chemically Stable, Conformationally Restricted Amine Libraries

3-Benzyl-3-fluoroazetidine addresses the need for amine building blocks that avoid the chemical instability associated with 2-cyano and 2-keto azetidines [1]. It is therefore a preferred choice for synthesizing focused libraries of conformationally restricted amines for fragment-based drug discovery (FBDD) or high-throughput screening (HTS), where compound integrity in DMSO stock solutions and assay buffers is critical.

Physicochemical Property Modulation via Fluorine Bioisosterism

Researchers aiming to fine-tune the pKa and LogP of lead compounds can utilize 3-benzyl-3-fluoroazetidine as a strategic replacement for non-fluorinated azetidines or acyclic amines. The predictable reduction in basicity and alteration in lipophilicity driven by the single fluorine atom [1] provides a rational approach to improving membrane permeability or reducing undesirable off-target interactions without resorting to more complex structural modifications.

Quote Request

Request a Quote for 3-Benzyl-3-fluoroazetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.